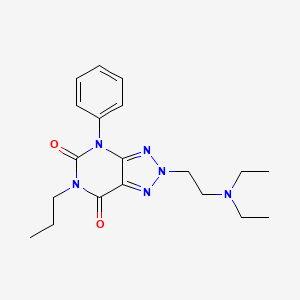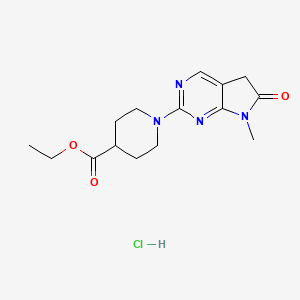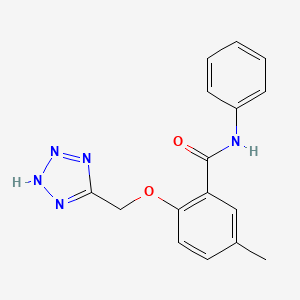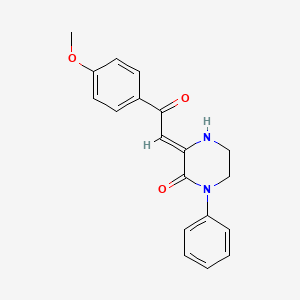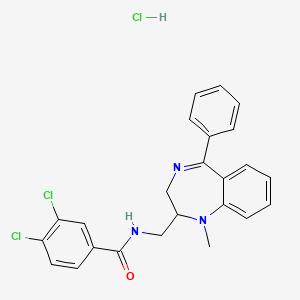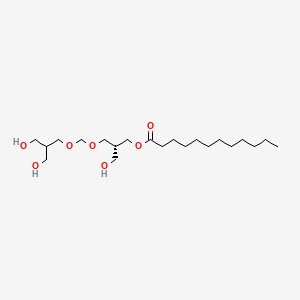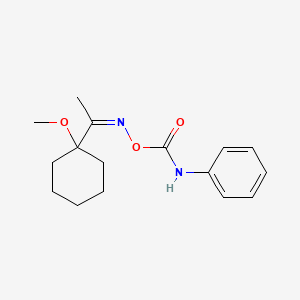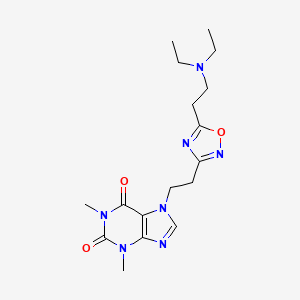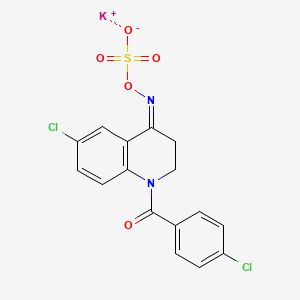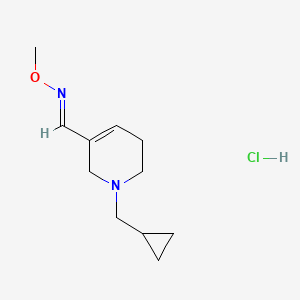
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- is a complex organic compound that belongs to the class of thiomorpholines. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a triazole moiety, and a dioxolane ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent.
Introduction of the triazole moiety:
Formation of the dioxolane ring: This can be done through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Final assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the triazole moiety or other functional groups.
Substitution: The compound may participate in substitution reactions, especially at positions where the functional groups are attached.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the triazole moiety suggests that it could have antifungal or antibacterial properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, it might be tested as a drug candidate for the treatment of infections or other diseases.
Industry
In industry, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Alternatively, if it has antibacterial activity, it might inhibit the synthesis of bacterial cell walls or interfere with other essential processes.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine derivatives: These compounds share the thiomorpholine ring and may have similar chemical and biological properties.
Triazole-containing compounds: These compounds contain the triazole moiety and are often studied for their antifungal and antibacterial activity.
Dioxolane-containing compounds: These compounds contain the dioxolane ring and may have unique chemical reactivity.
Uniqueness
The uniqueness of Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- lies in its combination of functional groups. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
103661-10-5 |
|---|---|
Molecular Formula |
C23H24Cl2N4O4S |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C23H24Cl2N4O4S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)32-13-20(33-23)12-31-19-4-2-18(3-5-19)28-7-9-34(30)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1 |
InChI Key |
UCIROMKTXYHXEI-NFBKMPQASA-N |
Isomeric SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)


